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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)azetidine

CAS No.: 753445-45-3

Cat. No.: B1322565 Get Quote

Introduction
3-(4-Chlorophenoxy)azetidine is a substituted azetidine derivative with potential applications

in pharmaceutical and agrochemical research. The azetidine ring, a four-membered nitrogen-

containing heterocycle, is a valuable scaffold in drug discovery due to the unique

conformational constraints and physicochemical properties it imparts.[1][2] The incorporation of

a 4-chlorophenoxy moiety suggests potential for various biological activities. Accurate and

comprehensive analytical characterization is crucial for ensuring the identity, purity, and stability

of this compound in research and development settings. This application note provides a

detailed guide to the key analytical methods for the thorough characterization of 3-(4-
Chlorophenoxy)azetidine.

Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-(4-
Chlorophenoxy)azetidine is essential for method development and data interpretation.
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Property Value Source

Molecular Formula C₉H₁₀ClNO PubChem

Molecular Weight 183.63 g/mol PubChem

Predicted LogP 1.9 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 2 PubChem

Chromatographic Methods for Purity and Separation
Chromatographic techniques are fundamental for assessing the purity of 3-(4-
Chlorophenoxy)azetidine and for separating it from starting materials, byproducts, and

degradants.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of

small molecules like 3-(4-Chlorophenoxy)azetidine. The method's adaptability allows for the

fine-tuning of separation conditions to achieve optimal resolution and peak shape.

Rationale for Method Design: The selection of a C18 stationary phase is based on the non-

polar nature of the 4-chlorophenoxy group. The mobile phase, a mixture of acetonitrile and

water, provides a good solvent system for eluting the analyte. The addition of a small amount of

acid, such as formic acid or trifluoroacetic acid, is often necessary to protonate the basic

azetidine nitrogen, which minimizes peak tailing and improves chromatographic performance.

UV detection is suitable due to the presence of the chromophoric phenyl ring.

Experimental Protocol: RP-HPLC

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 10-90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.

Detection: UV at 225 nm and 275 nm.

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a

final concentration of 1 mg/mL.

Data Interpretation: The retention time of the main peak provides a qualitative measure of the

compound's identity under specific chromatographic conditions. The peak area percentage of

the main peak relative to the total area of all peaks is used to determine the purity of the

sample.
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Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of 3-(4-
Chlorophenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of 3-(4-
Chlorophenoxy)azetidine is expected to show distinct signals for the protons of the azetidine

ring and the 4-chlorophenoxy group.

Azetidine Protons: The protons on the azetidine ring will appear as a set of multiplets in the

upfield region of the spectrum. The methine proton at the 3-position (CH-O) will likely be a

multiplet due to coupling with the adjacent methylene protons. The methylene protons at the

2- and 4-positions will also be multiplets, and may exhibit complex splitting patterns due to

their diastereotopic nature.

Aromatic Protons: The protons on the 4-chlorophenyl ring will appear as two doublets in the

aromatic region (typically 6.8-7.5 ppm). The para-substitution pattern will result in an AA'BB'

spin system.

NH Proton: The proton on the azetidine nitrogen will likely appear as a broad singlet, and its

chemical shift can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will provide information on the

number and types of carbon atoms in the molecule.

Azetidine Carbons: The carbon atoms of the azetidine ring will appear in the aliphatic region

of the spectrum. The C3 carbon, being attached to an oxygen atom, will be shifted downfield

compared to the C2 and C4 carbons.

Aromatic Carbons: The six carbons of the 4-chlorophenyl ring will appear in the aromatic

region. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ether

oxygen (C-O) will have distinct chemical shifts.
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Protocol for NMR Analysis:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra such as COSY (Correlation

Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for complete

assignment.

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a

compound and for obtaining structural information through fragmentation analysis.

Expected Mass Spectral Data: For 3-(4-Chlorophenoxy)azetidine, electrospray ionization

(ESI) is a suitable soft ionization technique that should produce a prominent protonated

molecular ion [M+H]⁺ at m/z 184.05237.[3] The presence of a chlorine atom will result in a

characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third

the intensity of the M peak.

Fragmentation Pattern: While a detailed experimental fragmentation pattern is not available,

fragmentation of the molecular ion is expected to occur at the ether linkage and within the

azetidine ring. Common fragmentation pathways for related chlorophenoxy compounds involve

the loss of the azetidine moiety or cleavage of the C-O bond.[4][5][6]

Protocol for LC-MS Analysis:

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or

Triple Quadrupole).

Chromatography: Use the HPLC conditions described previously.

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
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Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-

500).

Data Analysis: Identify the molecular ion and analyze the fragmentation pattern in MS/MS

mode to confirm the structure.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.
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Expected FTIR Spectral Features: The FTIR spectrum of 3-(4-Chlorophenoxy)azetidine will

show characteristic absorption bands for the various functional groups.

N-H Stretch: A weak to medium band in the region of 3300-3500 cm⁻¹ corresponding to the

N-H stretching vibration of the secondary amine in the azetidine ring.

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹ due to the C-H stretching vibrations of the

aromatic ring.

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹ corresponding to the C-H stretching

vibrations of the azetidine ring.

C=C Stretch (Aromatic): Characteristic absorptions in the 1600-1450 cm⁻¹ region due to the

carbon-carbon double bond stretching in the phenyl ring.

C-O Stretch (Aryl Ether): A strong band in the 1200-1250 cm⁻¹ region corresponding to the

asymmetric C-O-C stretching of the aryl ether.

C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region, although it can be difficult to assign

definitively.

Protocol for FTIR Analysis:

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil)

or as a KBr pellet (if it is a solid). Attenuated Total Reflectance (ATR) is also a convenient

method that requires minimal sample preparation.

Instrumentation: A standard FTIR spectrometer.

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the

compound. This is a fundamental technique for confirming the empirical formula.
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Expected Elemental Composition:

Element Theoretical %

Carbon (C) 58.87

Hydrogen (H) 5.49

Chlorine (Cl) 19.31

Nitrogen (N) 7.63

Oxygen (O) 8.71

Protocol for Elemental Analysis:

Instrumentation: A CHN elemental analyzer.

Sample Preparation: A precisely weighed amount of the dry, pure sample is required.

Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases

(CO₂, H₂O, N₂) are quantified.

Conclusion
The comprehensive characterization of 3-(4-Chlorophenoxy)azetidine requires a multi-

technique approach. HPLC is essential for determining purity, while NMR, MS, and FTIR are

crucial for unambiguous structural elucidation. Elemental analysis provides definitive

confirmation of the empirical formula. By employing the protocols and understanding the

expected data outlined in this application note, researchers and drug development

professionals can confidently assess the quality and identity of this important chemical entity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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